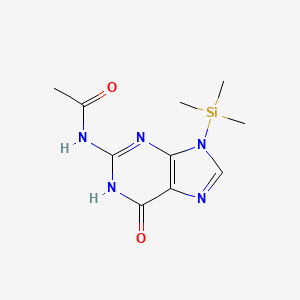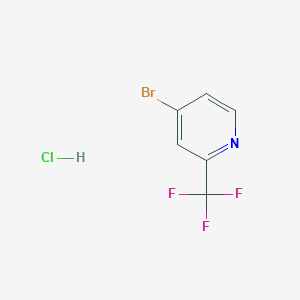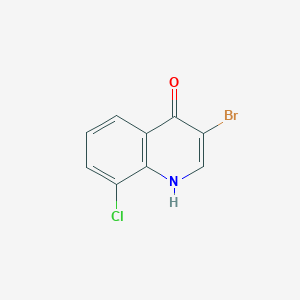
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is a chemical compound known for its unique structure and properties It belongs to the class of purine derivatives and is characterized by the presence of a trimethylsilyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of purine derivatives with trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins and nucleic acids, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-3H-purin-2-yl)acetamide
- Acetamide, N-[6,9-dihydro-6-oxo-9-(trimethylsilyl)-1H-purin-2-yl]
Uniqueness
N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide is unique due to its specific structural features, including the trimethylsilyl group and the acetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62374-31-6 |
|---|---|
Molekularformel |
C10H15N5O2Si |
Molekulargewicht |
265.34 g/mol |
IUPAC-Name |
N-(6-oxo-9-trimethylsilyl-1H-purin-2-yl)acetamide |
InChI |
InChI=1S/C10H15N5O2Si/c1-6(16)12-10-13-8-7(9(17)14-10)11-5-15(8)18(2,3)4/h5H,1-4H3,(H2,12,13,14,16,17) |
InChI-Schlüssel |
OIOQIKYMNRFFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)






